Semapimod

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

macrophage-deactivating agent used to treat experimental autoimmune encephalomyelitis in mice; prevents postoperative ileus in mice independently of anti-inflammatory vagus nerve signaling

Structure

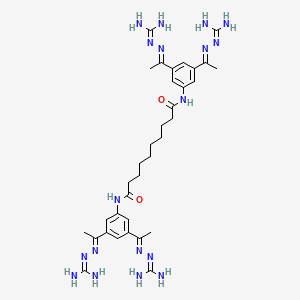

2D Structure

Properties

CAS No. |

352513-83-8 |

|---|---|

Molecular Formula |

C34H52N18O2 |

Molecular Weight |

744.9 g/mol |

IUPAC Name |

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide |

InChI |

InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19+,46-20+,47-21+,48-22+ |

InChI Key |

PWDYHMBTPGXCSN-VCBMUGGBSA-N |

Isomeric SMILES |

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C |

Canonical SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |

Other CAS No. |

352513-83-8 |

Synonyms |

CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |

Origin of Product |

United States |

Foundational & Exploratory

Semapimod's Mechanism of Action in Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semapimod (formerly CNI-1493) is a synthetic tetravalent guanylhydrazone compound with potent anti-inflammatory properties centered on the modulation of macrophage activity. Initially developed as an inhibitor of nitric oxide synthesis, its mechanism of action is now understood to be multi-faceted, involving the suppression of pro-inflammatory cytokine production through the inhibition of key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects on macrophages, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanisms of Action in Macrophages

This compound's anti-inflammatory effects in macrophages are primarily mediated through the following mechanisms:

-

Inhibition of Toll-Like Receptor (TLR) Signaling via gp96 Targeting : A primary mechanism of this compound is its interaction with the endoplasmic reticulum-localized chaperone protein gp96 (HSP90B1).[1][2] By inhibiting the ATP-binding and ATPase activities of gp96, this compound impairs the proper folding and trafficking of TLRs, particularly TLR4, to the cell surface.[1][3] This leads to a desensitization of macrophages to TLR ligands like lipopolysaccharide (LPS), thereby preventing the initiation of downstream inflammatory signaling.[1][3] This inhibition is rapid and can block the recruitment of the adaptor protein MyD88 to the cell surface, a critical early step in TLR signaling.[1][4]

-

Suppression of p38 MAPK Signaling Pathway : this compound is a potent inhibitor of the activation of p38 mitogen-activated protein kinase (MAPK).[3][5][6] The p38 MAPK pathway is a crucial transducer of inflammatory signals, leading to the expression of numerous pro-inflammatory genes. By preventing the phosphorylation and activation of p38 MAPK, this compound blocks the downstream cascade that results in the synthesis and release of inflammatory mediators.[3]

-

Inhibition of Pro-inflammatory Cytokine Production : A direct consequence of its impact on TLR and p38 MAPK signaling is the profound suppression of pro-inflammatory cytokine production in macrophages. This compound has been shown to strongly inhibit the synthesis of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages.[3][6][7]

-

Reduction of Nitric Oxide Synthesis : Originally, this compound was designed to inhibit the uptake of arginine, a substrate for inducible nitric oxide synthase (iNOS), in inflammatory macrophages.[5][8] While it does reduce nitric oxide (NO) production, it was later discovered that this occurs at concentrations ten-fold lower than what is required to inhibit arginine transport, suggesting a more complex regulatory mechanism on NO synthesis.[5][8]

-

Vagus Nerve Stimulation (In Vivo) : In addition to its direct cellular effects, in vivo studies suggest that this compound can stimulate the vagus nerve. This activation of the cholinergic anti-inflammatory pathway provides a systemic anti-inflammatory effect by down-regulating inflammatory responses.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in macrophage-related inflammatory models.

| Parameter | Target/Assay | Cell/Model System | IC50 / Effective Concentration | Reference |

| Cytokine Inhibition | TNF-α, IL-1β, IL-6 Production | LPS-stimulated murine macrophages | ~20–50 nM | [6] |

| TLR Signaling Inhibition | TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ≈0.3 μM | [1][3] |

| Enzyme Inhibition | gp96 ATPase Activity | In vitro | ≈0.2–0.4 μM | [1][3] |

| Nitric Oxide Inhibition | Nitric Oxide Synthesis | LPS-stimulated murine macrophages | >80% reduction at 1 µM | [6] |

| In Vivo Efficacy | Model System | Dosage | Effect | Reference |

| Endotoxemia | Mice | 1–5 mg/kg (intravenous) | 70–90% reduction in serum TNF-α | [6] |

| Experimental Colitis | Rats | 2.5 mg/kg/day | Marked decrease in colonic myeloperoxidase activity and histologic inflammation | [6] |

| Bacterial Infection | Infant rats with H. influenzae | Two injections | 75% increased survival rate | [7][9] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways in macrophages that are targeted by this compound.

Experimental Protocols

While the precise, detailed protocols from the original research publications are not fully available, the following represents standardized and widely accepted methodologies for the key experiments used to elucidate this compound's mechanism of action.

Macrophage Culture and Stimulation

-

Cell Line : The murine macrophage-like cell line RAW 264.7 is commonly used.

-

Culture Conditions : Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation : To induce an inflammatory response, macrophages are typically stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL.

-

This compound Treatment : this compound, dissolved in an appropriate vehicle (e.g., water or DMSO), is added to the cell culture medium at various concentrations (e.g., 10 nM to 10 µM) either prior to or concurrently with LPS stimulation, depending on the experimental design.

Quantification of Cytokine Production by ELISA

-

Sample Collection : After stimulation and treatment with this compound, the cell culture supernatant is collected.

-

ELISA Procedure :

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

-

The plate is blocked to prevent non-specific binding.

-

The collected supernatants and a series of known cytokine standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse TNF-α) is added.

-

A substrate for the enzyme (e.g., streptavidin-horseradish peroxidase followed by TMB) is added, leading to a colorimetric change.

-

The reaction is stopped, and the absorbance is read using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

Analysis of p38 MAPK Phosphorylation by Western Blot

-

Cell Lysis : Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting :

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (anti-phospho-p38).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

-

The membrane is also probed with an antibody for total p38 MAPK as a loading control.

-

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected using an imaging system.

-

The band intensities are quantified to determine the ratio of phosphorylated p38 to total p38.

-

Measurement of Nitric Oxide Production (Griess Assay)

-

Principle : This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure :

-

100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is calculated by comparison to a standard curve generated with known concentrations of sodium nitrite.

-

In Vitro gp96 ATPase Activity Assay

-

Target Identification : The identification of gp96 as a target of this compound was achieved using an ATP-desthiobiotin pull-down assay followed by mass spectrometry.

-

ATPase Assay :

-

Recombinant gp96 protein is incubated with ATP in a reaction buffer.

-

The reaction is carried out in the presence and absence of varying concentrations of this compound.

-

The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric assay, such as the malachite green assay.

-

The IC50 value is determined by plotting the percentage of inhibition of ATPase activity against the concentration of this compound.

-

Conclusion

This compound is a potent anti-inflammatory agent that exerts its effects on macrophages through a multi-pronged mechanism. Its ability to inhibit the TLR chaperone gp96 and the p38 MAPK signaling pathway culminates in a significant reduction of pro-inflammatory cytokine and nitric oxide production. This detailed understanding of its molecular interactions within macrophages provides a strong rationale for its investigation in various inflammatory and autoimmune disorders. The experimental frameworks outlined in this guide serve as a foundation for further research into the therapeutic potential of this compound and other modulators of macrophage activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

CNI-1493: A Deep Dive into its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone compound with potent anti-inflammatory properties. Initially developed as an inhibitor of macrophage activation, its mechanism of action is now understood to be multifaceted, involving the modulation of key inflammatory signaling pathways. This technical guide provides an in-depth overview of the core anti-inflammatory mechanisms of CNI-1493, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades. CNI-1493 has demonstrated efficacy in various preclinical models of inflammatory diseases, including endotoxic shock and post-hemorrhagic vasospasm, and has been investigated in clinical trials for conditions such as Crohn's disease. Its ability to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is a cornerstone of its therapeutic potential.

Core Mechanisms of Anti-Inflammatory Action

CNI-1493 exerts its anti-inflammatory effects through two primary, interconnected mechanisms: the inhibition of the Toll-like receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the activation of the cholinergic anti-inflammatory pathway.

Inhibition of TLR4 and MAPK Signaling

CNI-1493 has been shown to be a potent inhibitor of TLR4 signaling with an IC50 of approximately 0.3 μM.[1][2][3] This inhibition is mediated, at least in part, by its interaction with the TLR chaperone protein gp96. CNI-1493 inhibits the ATP-binding and ATPase activities of gp96 in vitro, with an IC50 of approximately 0.2-0.4 μM.[4] By disrupting gp96 function, CNI-1493 impairs the proper folding and trafficking of TLRs to the cell surface, thereby desensitizing cells to TLR ligands like lipopolysaccharide (LPS).

Downstream of TLR4, CNI-1493 effectively suppresses the phosphorylation and activation of key MAPK pathway members, including p38 MAPK and c-Jun N-terminal kinase (JNK).[2][4] While specific IC50 values for the inhibition of p38 and JNK phosphorylation by CNI-1493 are not consistently reported in the literature, its ability to significantly decrease their phosphorylation in macrophages is well-documented.[4] This inhibition of the MAPK cascade is critical, as these kinases are pivotal in the transcriptional and translational regulation of pro-inflammatory cytokine production.

Activation of the Cholinergic Anti-Inflammatory Pathway

A unique aspect of CNI-1493's mechanism of action is its ability to activate the cholinergic anti-inflammatory pathway. This neuro-immune reflex involves the vagus nerve, which, when stimulated, leads to the release of acetylcholine in the spleen and other organs. Acetylcholine then binds to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, inhibiting the release of pro-inflammatory cytokines. CNI-1493 has been shown to stimulate the vagus nerve, and its anti-inflammatory effects in vivo are significantly attenuated by vagotomy.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of CNI-1493 on various inflammatory markers and processes.

| Target/Process | IC50 Value (approx.) | Cell/System Type | Reference(s) |

| TLR4 Signaling | 0.3 µM | Rat IEC-6 intestinal epithelioid cells | [1][2][3] |

| gp96 ATPase Activity | 0.2 - 0.4 µM | In vitro | [4] |

| TNF-α, IL-1β, IL-6 Production | 20 - 50 nM | LPS-stimulated murine macrophages | |

| TNF-α-producing cells (incidence) | 100 - 200 nM | LPS-stimulated human PBMC | [1] |

| Experimental Model | CNI-1493 Dose/Concentration | Observed Effect | Reference(s) |

| Post-hemorrhagic vasospasm (rat model) | 200 µg in 8 µL dH2O | Complete reversal of vasospasm (vessel cross-sectional area ratio 1.06 ± 0.04 vs 0.87 ± 0.06 for control) and significant reduction in IL-6 levels. | |

| Endotoxemia (mouse model) | 1-5 mg/kg (intravenous) | 70-90% reduction in serum TNF-α levels and improved survival rates. |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the study of CNI-1493's anti-inflammatory properties are provided below. These protocols are based on standard laboratory procedures and should be adapted as needed for specific experimental conditions.

In Vitro Cytokine Inhibition Assay in Macrophages

Objective: To determine the dose-dependent effect of CNI-1493 on the production of TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: Murine macrophage-like cell line, RAW 264.7.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

CNI-1493 Pre-treatment: Prepare serial dilutions of CNI-1493 in DMEM. Remove the culture medium from the cells and replace it with medium containing various concentrations of CNI-1493 (e.g., 0, 10, 50, 100, 200, 500 nM). Incubate for 1 hour.

-

LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate pro-inflammatory cytokine production.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant from each well.

-

Cytokine Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected cell culture supernatants and a series of known standards to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

-

Western Blot Analysis of p38 and JNK Phosphorylation

Objective: To assess the inhibitory effect of CNI-1493 on the phosphorylation of p38 MAPK and JNK in LPS-stimulated macrophages.

Cell Line: RAW 264.7 macrophages.

Methodology:

-

Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of CNI-1493 for 1 hour, followed by stimulation with 100 ng/mL LPS for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a 10% SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo LPS-Induced Endotoxemia Model in Mice

Objective: To evaluate the protective effect of CNI-1493 against LPS-induced systemic inflammation and mortality in mice.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Methodology:

-

Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

CNI-1493 Administration: Administer CNI-1493 (e.g., 1, 5, or 10 mg/kg) or vehicle (saline) to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

LPS Challenge: After a predetermined pre-treatment time (e.g., 30-60 minutes), induce endotoxemia by injecting a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg, i.p.).

-

Survival Monitoring: Monitor the survival of the mice at regular intervals for up to 72 hours.

-

Blood and Tissue Collection: In a separate cohort of animals, collect blood samples via cardiac puncture at various time points after LPS challenge (e.g., 1.5, 4, 8, and 24 hours). Euthanize the animals and collect tissues such as the spleen and liver.

-

Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α and IL-6 using ELISA as described in the in vitro protocol.

-

Histological Analysis: Fix the collected tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CNI-1493 and the general workflows of the experimental protocols described above.

Caption: CNI-1493 inhibits the TLR4/MAPK signaling pathway.

Caption: CNI-1493 activates the cholinergic anti-inflammatory pathway.

Caption: Workflow for in vitro cytokine inhibition assay.

Conclusion

CNI-1493 is a potent anti-inflammatory agent with a well-defined, dual mechanism of action that involves both direct inhibition of pro-inflammatory signaling cascades within immune cells and the activation of a systemic neuro-immune regulatory pathway. Its ability to target multiple nodes in the inflammatory response, including TLR4, gp96, and the MAPK pathway, underscores its potential as a therapeutic agent for a range of inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of CNI-1493 and related compounds. Future investigations should aim to further elucidate the precise molecular interactions of CNI-1493 with its targets and to expand its clinical evaluation in relevant patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Semapimod: A Technical Guide to its Function as a p38 MAPK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Semapimod (formerly known as CNI-1493) is an investigational synthetic guanylhydrazone compound with demonstrated anti-inflammatory, immunomodulatory, and anti-cytokine properties.[1][2] Initially developed to inhibit nitric oxide synthesis in inflammatory macrophages, its mechanism of action has been revealed to be more complex.[1] Subsequent research identified this compound as an inhibitor of p38 mitogen-activated protein kinase (MAPK) activation, a critical pathway in the cellular response to stress and inflammation.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its role as a p38 MAPK inhibitor. It details its chemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols for its study. While p38 MAPK inhibition is a key aspect of its activity, it is noteworthy that this compound's effects are not through direct kinase inhibition but rather through upstream modulation of signaling cascades, including targeting the Toll-like receptor (TLR) chaperone gp96.[3][4] Further research also points to a mode of action involving the stimulation of the vagus nerve and the cholinergic anti-inflammatory pathway.[1]

Chemical Properties and Synthesis

This compound is a tetravalent guanylhydrazone.[3] Its chemical identity and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide | [1] |

| Synonyms | CNI-1493, CPSI-2364 | [1][5] |

| Molecular Formula | C34H52N18O2 | [6] |

| Molar Mass | 744.90 g/mol (Free Base) | [6] |

| 890.75 g/mol (Tetrahydrochloride) | [1][7] | |

| CAS Number | 352513-83-8 (Free Base) | [1][5] |

| 164301-51-3 (Tetrahydrochloride) | [1] |

Synthesis Overview: this compound is synthesized through a two-step process. The synthesis begins with the reaction of 3,5-diacetylaniline with sebacoyl chloride in the presence of pyridine. The resulting tetraketone intermediate is then reacted with aminoguanidine hydrochloride to yield this compound.[1]

Mechanism of Action: Inhibition of p38 MAPK Activation

The p38 MAPK signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[8][9] Activation of this pathway leads to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This compound does not directly inhibit the kinase activity of p38 MAPK itself.[3] Instead, it interferes with upstream signaling events that lead to p38 MAPK activation. A primary target identified is gp96 (also known as HSP90B1), an endoplasmic reticulum-localized chaperone protein essential for the proper folding and function of Toll-like receptors (TLRs).[3][4] By inhibiting the ATPase activity of gp96, this compound impairs TLR signaling, which in turn prevents the downstream activation of both the p38 MAPK and NF-κB pathways.[3][10] This mechanism desensitizes cells to TLR ligands like lipopolysaccharide (LPS).[3]

Preclinical Quantitative Data

This compound has demonstrated potent anti-inflammatory activity in a variety of preclinical in vitro and in vivo models. The following table summarizes key quantitative findings.

Table 2: Summary of Preclinical Data for this compound

| Parameter | Model / Cell Line | Value / Result | Reference |

| IC50 for Cytokine Inhibition | LPS-stimulated murine macrophages | ~20–50 nM (for TNF-α, IL-1β, IL-6) | [6] |

| IC50 for TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ≈0.3 µM | [3][4][10] |

| IC50 for gp96 ATPase Activity | In vitro assay | ≈0.2–0.4 µM | [3][10] |

| Nitric Oxide Synthesis | Macrophages | >80% reduction at 1 µM | [6] |

| Endotoxemia Protection | Mice (in vivo, 1-5 mg/kg IV) | 70-90% reduction in serum TNF-α | [6] |

| Experimental Colitis | Rats (in vivo, 2.5 mg/kg/day) | Marked decrease in colonic inflammation | [6] |

| Tumor Growth Suppression | Pancreatic/colorectal xenograft models (in vivo, 5-10 mg/kg) | >50% suppression | [6] |

| Microglia-stimulated Invasion | GL261 glioblastoma cells | Inhibition at 0-500 nM | [10] |

Clinical Trials Data

This compound has been evaluated in several clinical trials for various inflammatory conditions. While it has shown some signals of efficacy, its development has been met with mixed results.

Table 3: Summary of this compound Clinical Trial Data

| Phase | Condition | Key Findings | Adverse Effects | Reference |

| Phase I | Combination with Interleukin-2 (IL-2) | Failed to show an increase in the tolerated dose of IL-2. Showed indications of TNF production inhibition. | Not specified | [1] |

| Phase II | Moderate to Severe Crohn's Disease | Preliminary trial showed positive clinical changes, including endoscopic improvement and fistula healing.[1] A larger multicenter trial found single and 3-day dosing ineffective. Post-hoc analysis suggested cumulative dosing might be beneficial.[11] | Infusion site phlebitis was common and dose-related.[11] | [1][11] |

| Phase II | Psoriasis | Trial was ongoing as of December 2001. | Not specified | [12] |

| Small Trial | Post-ERCP Pancreatitis | Did not show significant suppression of pancreatitis but did reduce the incidence of hyperamylasemia. | Not specified | [1] |

The most significant treatment-related adverse event reported in clinical trials was infusion site phlebitis, which was observed in a dose-dependent manner.[11] Efforts have been made to develop orally absorbable salt forms, such as CPSI-2364, to circumvent this issue.[1]

Experimental Protocols

p38 MAPK Activity Assay (Immunoprecipitation-Kinase Assay)

This protocol provides a general framework for measuring p38 MAPK activity in cell lysates following treatment with this compound or other stimuli.

Objective: To determine the effect of this compound on the phosphorylation of a p38 MAPK substrate (e.g., ATF2) by immunoprecipitated p38 MAPK.

Materials:

-

Cell culture reagents

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-p38 MAPK antibody

-

Protein A/G agarose beads (e.g., EZview Red Protein A Affinity Gel)

-

Kinase assay buffer

-

Recombinant ATF2 protein (substrate)

-

ATP ([γ-32P]-ATP for radioactive detection or unlabeled ATP for immunoblotting)

-

SDS-PAGE reagents

-

Anti-phospho-ATF2 (pThr69/71) antibody (for immunoblotting)

-

Phosphocellulose P81 paper and 0.5% phosphoric acid (for radioactive detection)

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A549, or macrophages) at an appropriate density.

-

Treat cells with a p38 MAPK activator (e.g., Anisomycin, UV radiation, LPS) with or without pre-incubation with various concentrations of this compound. Include vehicle-treated and untreated controls.

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells on ice using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Immunoprecipitation of p38 MAPK:

-

Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with an anti-p38 MAPK antibody for several hours to overnight at 4°C with gentle rotation.

-

Add equilibrated Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

-

-

In Vitro Kinase Reaction:

-

Resuspend the bead pellet in kinase assay buffer containing the p38 substrate (recombinant ATF2) and ATP.

-

For radioactive assays, use [γ-32P]-ATP. For non-radioactive assays, use unlabeled ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.[13]

-

-

Reaction Termination and Detection:

-

For Immunoblotting: Terminate the reaction by adding 4X SDS sample buffer and boiling the samples.[13] Run the supernatant on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-phospho-ATF2 antibody.

-

For Radioactive Detection: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper squares extensively with 0.5% phosphoric acid to remove unincorporated [γ-32P]-ATP.[13] Measure the incorporated radioactivity using a scintillation counter.

-

Conclusion

This compound is a multifaceted anti-inflammatory agent whose activity is closely linked to the inhibition of the p38 MAPK pathway. Unlike direct kinase inhibitors, its primary mechanism appears to involve the upstream targeting of the TLR chaperone gp96, which subsequently blocks the activation of both p38 MAPK and NF-κB.[3] This mode of action gives it a broad inhibitory effect on the production of various pro-inflammatory cytokines.[6] Preclinical studies have consistently demonstrated its potent anti-inflammatory and immunomodulatory effects.[6] However, clinical trial results have been mixed, with challenges such as administration-related phlebitis and the need to optimize dosing strategies hindering its progression.[11] Future research and the development of alternative formulations will be critical to realizing the therapeutic potential of this compound for treating inflammatory and autoimmune disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C34H52N18O2 | CID 5745214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound hydrochloride | C34H56Cl4N18O2 | CID 9554199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Role of Semapimod in TLR4 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semapimod (formerly CNI-1493) is an experimental anti-inflammatory drug that has demonstrated significant potential in modulating the inflammatory response mediated by Toll-like receptor 4 (TLR4). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on the TLR4 signaling pathway. Contrary to initial hypotheses that positioned it as a direct inhibitor of downstream kinases, compelling evidence now points to the heat shock protein 90 family member, gp96, as the primary molecular target of this compound. By inhibiting the ATPase activity of gp96, this compound disrupts the proper folding, trafficking, and surface expression of TLR4, thereby desensitizing cells to lipopolysaccharide (LPS) and attenuating the subsequent inflammatory cascade. This guide summarizes the key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on TLR4 signaling and its molecular target, gp96.

| Parameter | Value | Cell Type / System | Reference |

| Inhibition of TLR4 Signaling | IC50 ≈ 0.3 µM | Rat IEC-6 intestinal epithelioid cells | [1][2][3][4] |

| Inhibition of gp96 ATPase Activity | IC50 ≈ 0.2-0.4 µM | In vitro | [1][2][3][4] |

| LPS Concentration Overcoming this compound Inhibition | ≥ 5 µg/ml | Rat IEC-6 intestinal epithelioid cells | [1][2][3] |

Table 1: Potency of this compound in Inhibiting TLR4 Signaling and gp96 Activity.

Mechanism of Action: Targeting the TLR Chaperone gp96

This compound's primary mechanism of action in the context of TLR4 signaling is the inhibition of glycoprotein 96 (gp96), an endoplasmic reticulum (ER)-resident chaperone protein crucial for the conformational maturation and trafficking of multiple TLRs, including TLR4.[1][2][3]

The immediate inhibitory effect of this compound on TLR signaling, which occurs even when the drug is administered concurrently with LPS, suggests a rapid mechanism of action.[1][3] This is attributed to the inhibition of gp96 that is already associated with TLR4 complexes on the cell surface, leading to a swift reduction in the high-affinity sensing of LPS.[1]

Prolonged exposure to this compound leads to the accumulation of TLR4 and TLR9 in the perinuclear region, which is consistent with their retention in the ER due to impaired gp96 chaperone function.[1][2][3] This disruption of TLR trafficking to the cell surface further contributes to the desensitization of cells to their respective ligands.

Signaling Pathways Affected by this compound

By targeting gp96, this compound effectively blunts the downstream signaling cascades initiated by TLR4 activation. This includes the inhibition of two major pro-inflammatory pathways:

-

MyD88-dependent pathway: this compound blocks the recruitment of the myeloid differentiation primary response 88 (MyD88) adapter protein to the TLR4 receptor complex on the cell surface.[1][2][3] This, in turn, prevents the activation of downstream signaling components such as IL-1 receptor-associated kinase 1 (IRAK1) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the inhibition of NF-κB activation.[1][5][6]

-

p38 MAPK pathway: The activation of p38 mitogen-activated protein kinase (MAPK), a key mediator of inflammatory responses, is also inhibited by this compound.[1][2][7] However, it is important to note that this compound does not directly inhibit p38 MAPK itself but rather acts upstream at the level of the TLR4 receptor complex.[1][2]

The following diagram illustrates the TLR4 signaling pathway and the point of intervention by this compound.

Caption: TLR4 signaling pathway and the inhibitory action of this compound on gp96.

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the role of this compound in TLR4 signaling.

p38 MAPK Activation Assay (Western Blot)

Objective: To determine the effect of this compound on LPS-induced phosphorylation of p38 MAPK.

Methodology:

-

Cell Culture and Treatment:

-

Culture rat IEC-6 intestinal epithelioid cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control for 1 hour.

-

Stimulate cells with LPS (e.g., 100 ng/mL) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Western Blotting:

-

Determine protein concentration using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% gel) and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize phospho-p38 levels to total p38 levels.

-

NF-κB Activation Assay (IκBα Degradation by Western Blot)

Objective: To assess the effect of this compound on LPS-induced degradation of IκBα, an indicator of NF-κB activation.

Methodology:

-

Follow the same procedure as the p38 MAPK Activation Assay, but use a primary antibody specific for IκBα. A decrease in the IκBα band intensity upon LPS stimulation indicates its degradation and subsequent NF-κB activation.

MyD88 Recruitment Assay (Immunofluorescence)

Objective: To visualize the effect of this compound on the LPS-induced recruitment of MyD88 to the cell surface.

Methodology:

-

Cell Culture and Treatment:

-

Grow IEC-6 cells on glass coverslips in 24-well plates.

-

Pre-treat cells with this compound or vehicle control as described above.

-

Stimulate with LPS.

-

-

Immunostaining:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with a primary antibody against MyD88 overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Mount coverslips on slides with a mounting medium containing DAPI to stain the nuclei.

-

-

Microscopy and Analysis:

-

Visualize cells using a fluorescence or confocal microscope.

-

Capture images and analyze the subcellular localization of MyD88. In unstimulated cells, MyD88 is typically dispersed in the cytoplasm. Upon LPS stimulation, it translocates to the cell membrane. This compound treatment is expected to inhibit this translocation.

-

Identification of this compound Target (ATP-Desthiobiotin Pull-Down and Mass Spectrometry)

Objective: To identify the direct molecular target of this compound.

Methodology:

-

Cell Lysate Preparation and Treatment:

-

Prepare cell lysates from IEC-6 cells.

-

Incubate the lysates with or without this compound.

-

-

ATP-Desthiobiotin Pull-Down:

-

Add ATP-desthiobiotin to the lysates. This reagent covalently binds to ATP-binding sites in proteins.

-

Incubate to allow for binding.

-

Use streptavidin-agarose beads to pull down the ATP-desthiobiotin-labeled proteins.

-

-

Mass Spectrometry:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands of interest (those that show differential binding in the presence and absence of this compound).

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Gp96 was identified as a primary target using this method.[1]

-

The following diagram illustrates the experimental workflow for identifying the molecular target of this compound.

References

- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modulation of IRAK enzymes as a therapeutic strategy against SARS-CoV-2 induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]

Semapimod's Targeted Inhibition of the gp96 Chaperone: A Technical Guide to its Mechanism and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth analysis of semapimod, a tetravalent guanylhydrazone with potent anti-inflammatory properties, focusing on its molecular mechanism of action targeting the endoplasmic reticulum chaperone gp96. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and autoimmune diseases.

Executive Summary

This compound (formerly CNI-1493) is an investigational drug that has demonstrated significant anti-inflammatory effects in a range of preclinical and clinical settings.[1][2] A pivotal discovery has identified the heat shock protein 90 (HSP90) family member, gp96 (also known as GRP94), as a primary molecular target of this compound.[1][3] Located in the endoplasmic reticulum, gp96 serves as a master chaperone for a select group of proteins, most notably the Toll-like receptors (TLRs), which are critical for innate immune responses.[1][3] this compound exerts its therapeutic effects by inhibiting the ATPase activity of gp96, thereby disrupting TLR trafficking and signaling, which in turn suppresses the production of pro-inflammatory cytokines. This guide will detail the mechanism of this compound's interaction with gp96, present quantitative data from key studies, provide detailed experimental protocols, and visualize the involved signaling pathways.

Quantitative Data on this compound's Activity

The inhibitory activity of this compound on gp96 and downstream signaling pathways has been quantified in several studies. The following tables summarize the key findings.

| Parameter | Value | Cell/System | Reference |

| IC50 for gp96 ATP Binding | ~0.4 µM | In vitro | [1] |

| IC50 for gp96 ATPase Activity | ~0.2-0.4 µM | In vitro | [1][4] |

| IC50 for TLR4 Signaling | ~0.3 µM | Rat IEC-6 cells | [1][3][4] |

| Table 1: In Vitro Inhibitory Concentrations of this compound. |

| Trial Identifier | Indication | Dosing Regimen | Key Findings | Reference |

| CD04/CD05 (Phase II) | Moderate to Severe Crohn's Disease | 60 mg IV daily for 1 or 3 days (CD04); up to 5 additional 60 mg daily doses every 6-8 weeks (CD05) | Single and 3-day dosing were ineffective. Cumulative dosing ≥360 mg was associated with a decrease in CDAI. Mean CDAI improved in patients receiving 6 vs. ≤3 cumulative doses (204.1 ± 83 vs. 251.4 ± 103.05, p=0.006). | [1][2] |

| Table 2: Clinical Trial Data for this compound in Crohn's Disease. |

Mechanism of Action: Targeting the gp96 Chaperone

This compound's anti-inflammatory effects are primarily attributed to its direct interaction with gp96, an essential chaperone for the proper folding and trafficking of TLRs.[1][3] The mechanism can be broken down into the following key steps:

-

Inhibition of gp96 ATPase Activity : this compound binds to gp96 and inhibits its intrinsic ATPase activity in a dose-dependent manner.[1] This inhibition is crucial as the chaperone function of gp96 is dependent on its ability to bind and hydrolyze ATP.

-

Disruption of TLR Trafficking : By inhibiting gp96, this compound impairs the proper folding and subsequent trafficking of TLRs, such as TLR4 and TLR9, from the endoplasmic reticulum to their functional locations (cell surface or endosomes).[1][3] Prolonged exposure to this compound leads to the accumulation of these TLRs in the perinuclear space.[1][3]

-

Inhibition of TLR Signaling : The disruption of TLR trafficking and the direct inhibition of gp96's chaperone function desensitize cells to TLR ligands like lipopolysaccharide (LPS).[1] this compound has been shown to block the recruitment of the downstream adaptor protein MyD88 to the cell surface, which is a critical early event in TLR signaling.[1][3] This ultimately leads to the inhibition of downstream signaling cascades, including the activation of p38 MAPK and NF-κB, and the subsequent production of pro-inflammatory cytokines.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its interaction with gp96.

ATP-Desthiobiotin Pull-Down Assay to Identify this compound's Target

This assay was instrumental in identifying gp96 as a direct binding partner of this compound.[1]

Objective: To identify proteins from a cell lysate that bind to an ATP analog, and to assess the competitive inhibition of this binding by this compound.

Materials:

-

ATP-desthiobiotin probe

-

Streptavidin-agarose beads

-

Cell lysate (e.g., from rat IEC-6 cells)

-

This compound

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Mass spectrometry-compatible silver stain or Coomassie blue stain

Protocol:

-

Cell Lysate Preparation: Lyse cells in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation.

-

Binding Reaction: Incubate the cell lysate with the ATP-desthiobiotin probe in the presence or absence of increasing concentrations of this compound for 2-4 hours at 4°C with gentle rotation.

-

Capture of Probe-Protein Complexes: Add streptavidin-agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the desthiobiotin-labeled protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining. Excise the protein bands of interest and identify them by mass spectrometry.

References

- 1. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Semapimod: A Multi-Pronged Approach to Cytokine Storm Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cytokine storm, a life-threatening systemic inflammatory syndrome, involves a rampant and excessive release of pro-inflammatory cytokines. This hyperactivation of the immune system can lead to widespread tissue damage, multi-organ failure, and death. Semapimod (formerly CNI-1493), a tetravalent guanylhydrazone compound, has emerged as a promising investigational drug for the suppression of cytokine storms. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound exhibits a unique multi-pronged approach to mitigate cytokine storms by inhibiting p38 MAP kinase activation, modulating Toll-like receptor 4 (TLR4) signaling through its interaction with the chaperone protein gp96, and stimulating the cholinergic anti-inflammatory pathway. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cytokine release syndrome and other inflammatory conditions.

Introduction

The dysregulated and excessive release of cytokines, known as a cytokine storm or cytokine release syndrome (CRS), is a critical factor in the pathogenesis of various inflammatory and infectious diseases.[1] This uncontrolled immune response can be triggered by a range of factors, including infections, sepsis, and certain immunotherapies.[1] The resulting surge in pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can cause severe clinical manifestations, including acute respiratory distress syndrome (ARDS) and multiple organ dysfunction.

This compound has been identified as a potent anti-inflammatory agent with the potential to quell this hyperinflammatory state.[1] Its multifaceted mechanism of action distinguishes it from many other anti-inflammatory drugs that target single cytokines or pathways. This guide will delve into the intricate molecular mechanisms through which this compound exerts its cytokine-suppressing effects.

Mechanism of Action

This compound's efficacy in suppressing cytokine storms stems from its ability to intervene at multiple key points in the inflammatory cascade. The primary mechanisms identified are:

-

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Activation: this compound effectively inhibits the activation of p38 MAPK, a critical intracellular signaling molecule involved in the production of pro-inflammatory cytokines.[2][3]

-

Modulation of Toll-like Receptor 4 (TLR4) Signaling: this compound interferes with TLR4 signaling by targeting the endoplasmic reticulum chaperone protein gp96.[4][5] This interaction disrupts the proper functioning of TLR4, a key receptor in the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS).[4][5]

-

Stimulation of the Cholinergic Anti-inflammatory Pathway: In vivo, this compound has been shown to activate the vagus nerve, a key component of the cholinergic anti-inflammatory pathway.[6][7][8] This neuro-immune axis plays a crucial role in regulating systemic inflammation.

These mechanisms will be explored in detail in the following sections.

Inhibition of p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that is activated by various inflammatory stimuli, leading to the transcriptional and translational upregulation of numerous pro-inflammatory cytokines, including TNF-α and IL-6. This compound has been demonstrated to be a potent inhibitor of p38 MAPK activation in macrophages.[2][3]

Modulation of TLR4 Signaling via gp96

Toll-like receptor 4 is a critical pattern recognition receptor that recognizes LPS, a major component of the outer membrane of Gram-negative bacteria, and initiates a potent inflammatory response. This compound has been shown to inhibit TLR4 signaling with an IC50 of approximately 0.3 μM.[2][5] This inhibition is not direct but is mediated through its interaction with gp96, an endoplasmic reticulum-resident chaperone protein essential for the proper folding and trafficking of TLRs.[4] this compound inhibits the ATP-binding and ATPase activities of gp96, with an IC50 ranging from 0.2 to 0.4 μM.[2][5] This disruption of gp96 function leads to impaired TLR4 signaling and a subsequent reduction in the production of pro-inflammatory cytokines.[4]

Stimulation of the Cholinergic Anti-inflammatory Pathway

The cholinergic anti-inflammatory pathway is a neuro-immune regulatory mechanism in which the vagus nerve, upon activation, releases acetylcholine, which in turn interacts with α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells to suppress the production of pro-inflammatory cytokines. In vivo studies have revealed that the anti-inflammatory effects of this compound are, in part, mediated by its ability to stimulate this pathway.[6][7][8] Intracerebroventricular administration of this compound has been shown to be significantly more potent in suppressing endotoxin-induced TNF release and shock compared to intravenous administration, highlighting the central nervous system's involvement.[8]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

| Target/Model | Parameter | Value | Reference |

| TLR4 Signaling (rat IEC-6 cells) | IC50 | ~0.3 μM | [2][4][5] |

| gp96 ATPase Activity | IC50 | ~0.2-0.4 μM | [2][5] |

| LPS-stimulated Murine Macrophages | IC50 (TNF-α, IL-1β, IL-6) | ~20–50 nM | [9] |

| Nitric Oxide Synthesis (LPS-stimulated murine macrophages) | Inhibition at 1 µM | >80% | [9] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dose | Effect | Reference |

| Lethal Endotoxemia | Mouse | 1–5 mg/kg (i.v.) | 70–90% reduction in serum TNF-α, improved survival | [9] |

| Experimental Colitis | Rat | 2.5 mg/kg/day | Decreased colonic myeloperoxidase activity and inflammation | [9] |

| Post-operative Ileus | Mouse | 1 µg/kg (i.c.v.) | Reduced intestinal inflammation and improved gastric emptying | [7] |

Table 3: Clinical Trial Data for this compound in Crohn's Disease

| Study Phase | Patient Population | Dosing Regimen | Key Findings | Reference |

| Phase II | Moderate to severe Crohn's Disease | 60 mg i.v. for 1 or 3 days | No significant difference in CDAI, IBDQ, CDEIS, and CRP compared to placebo. Cumulative dosing ≥360 mg showed potential for decreased CDAI in a subset of patients. | [10][11] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of this compound.

In Vitro Inhibition of Cytokine Production in Macrophages

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Central activation of the cholinergic anti-inflammatory pathway reduces surgical inflammation in experimental post-operative ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Central activation of the cholinergic anti-inflammatory pathway reduces surgical inflammation in experimental post-operative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological stimulation of the cholinergic antiinflammatory pathway. [vivo.weill.cornell.edu]

- 9. medkoo.com [medkoo.com]

- 10. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigational New Drug CNI-1493: A Technical Guide to its Anti-Inflammatory Mechanisms and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone compound with potent anti-inflammatory properties. Developed initially to inhibit nitric oxide synthase, its multifaceted mechanism of action has since been elucidated, revealing a complex interplay with key inflammatory signaling pathways. This technical guide provides an in-depth overview of the core scientific data and experimental methodologies related to CNI-1493, intended to serve as a comprehensive resource for researchers in the field of inflammation and drug development. The document summarizes quantitative data from preclinical studies, details experimental protocols for key assays, and visualizes the primary signaling pathways and experimental workflows.

Mechanism of Action

CNI-1493 exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating macrophage activation and pro-inflammatory cytokine signaling.[1] Its principal mechanisms include the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) and Toll-like Receptor 4 (TLR4) signaling.

Inhibition of p38 MAPK Signaling Pathway

CNI-1493 has been shown to be a potent inhibitor of p38 MAPK activation.[2] This inhibition is not direct but rather interferes with upstream signaling components, leading to a reduction in the phosphorylation and subsequent activation of p38 MAPK.[1] The p38 MAPK pathway is a critical regulator of the synthesis of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). By attenuating this pathway, CNI-1493 effectively suppresses the production of these key inflammatory mediators.

Inhibition of Toll-like Receptor 4 (TLR4) Signaling and Targeting of gp96

CNI-1493 inhibits TLR4 signaling with an IC50 of approximately 0.3 μM.[3] The mechanism for this inhibition involves the direct targeting of gp96, an endoplasmic reticulum-resident chaperone protein of the HSP90 family that is essential for the proper folding and trafficking of TLRs.[4] CNI-1493 has been shown to inhibit the ATP-binding and ATPase activities of gp96 in vitro, with an IC50 in the range of 0.2-0.4 μM.[3][4] This disruption of gp96 function leads to impaired TLR4 signaling, thereby reducing the inflammatory response to lipopolysaccharide (LPS).

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of CNI-1493.

Table 1: In Vitro Inhibitory Activities of CNI-1493

| Target/Process | Assay System | IC50 Value | Reference |

| TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ~0.3 μM | [3][4] |

| gp96 ATPase Activity | In vitro biochemical assay | ~0.2-0.4 μM | [3][4] |

| Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) | LPS-stimulated murine macrophages | ~20–50 nM | [5] |

| Nitric Oxide Synthesis | LPS-stimulated murine macrophages | >80% inhibition at 1 µM | [5] |

| Parasitic Deoxyhypusine Synthase | Plasmodium falciparum | 3-fold inhibition at 2 µM | [6] |

| Parasite Clearance | Plasmodium-infected erythrocytes | IC50 = 135.79 µM (72h) | [6] |

Table 2: In Vivo Efficacy of CNI-1493 in Animal Models

| Animal Model | Species | CNI-1493 Dosage | Key Findings | Reference |

| Collagen-Induced Arthritis | Rat (DA) | Up to 5 mg/kg/day (i.p.) | Significantly prevented/delayed onset and suppressed severity of arthritis. | [7] |

| Carrageenan-Induced Paw Edema | Mouse | Not specified | Prevented development of inflammation. | [8] |

| Lethal Endotoxemia | Mouse | 1–5 mg/kg (i.v.) | Significantly protected against lethal LPS challenge. | [5] |

| Crohn's Disease Model (Experimental Colitis) | Rat | 2.5 mg/kg/day | Markedly decreased colonic myeloperoxidase activity and histologic inflammation. | [5] |

| Malaria (P. berghei ANKA) | Mouse (C57BL/6) | 1 or 4 mg/kg/body weight | Significantly reduced parasitemia and prevented death from cerebral malaria. | [6] |

| Post-hemorrhagic Vasospasm | Rat | 200 µg (local injection) | Complete reversal of vasospasm. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of CNI-1493.

In Vitro Assay: Macrophage Nitric Oxide Production

Objective: To quantify the inhibitory effect of CNI-1493 on nitric oxide (NO) production in activated macrophages.

Methodology:

-

Cell Culture: The murine macrophage-like cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of CNI-1493 for 1 hour.

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

-

Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Quantification (Griess Assay):

-

100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples, which is indicative of NO production.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of CNI-1493 in a mouse model of rheumatoid arthritis.

Methodology:

-

Animals: DBA/1J mice (male, 8-10 weeks old) are used as they are susceptible to CIA.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment: CNI-1493 is administered daily via intraperitoneal (i.p.) injection at specified doses, starting from the day of the booster immunization. A vehicle control group receives the vehicle alone.

-

Assessment of Arthritis:

-

Starting from day 21, mice are monitored daily for the onset and severity of arthritis.

-

Clinical Scoring: Arthritis severity is scored for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Thickness Measurement: Paw thickness is measured using a digital caliper.

-

-

Histological Analysis: At the end of the study, mice are euthanized, and their paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of CNI-1493.

Methodology:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Treatment: CNI-1493 is administered intraperitoneally (i.p.) at various doses 30 minutes prior to the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the control group.

Clinical Development

CNI-1493 has undergone clinical investigation for several inflammatory conditions, most notably Crohn's disease.[10] A phase II clinical trial in patients with moderate to severe Crohn's disease showed positive clinical changes, including endoscopic improvement and healing of fistulae, with no significant adverse effects observed.[2] These findings suggest a potential therapeutic role for CNI-1493 in the management of inflammatory bowel disease. Further clinical development is warranted to establish its efficacy and safety profile in larger patient populations.

Conclusion

CNI-1493 is a promising investigational new drug with a well-defined, multi-targeted mechanism of action centered on the inhibition of key inflammatory pathways. Preclinical studies have consistently demonstrated its potent anti-inflammatory effects in various in vitro and in vivo models. The available clinical data, particularly in Crohn's disease, are encouraging. This technical guide provides a foundational understanding of CNI-1493 for the scientific community, which may facilitate further research and development of this compound as a novel therapeutic for inflammatory and autoimmune diseases.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chondrex.com [chondrex.com]

- 8. An inhibitor of macrophage arginine transport and nitric oxide production (CNI-1493) prevents acute inflammation and endotoxin lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Multi-target Effects of CNI-1493: Convergence of Antiamylodogenic and Antiinflammatory Properties in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Effects of Semapimod

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core immunomodulatory effects of Semapimod (also known as CNI-1493), a synthetic guanylhydrazone compound with potent anti-inflammatory properties. This document details its mechanism of action, impact on key signaling pathways, and quantitative effects on cytokine production, supported by experimental methodologies and visual representations of complex biological processes.

Core Mechanism of Action

This compound exerts its immunomodulatory effects through a multi-targeted approach, primarily by inhibiting macrophage activation and suppressing the production of pro-inflammatory cytokines.[1][2][3] Initially developed to inhibit nitric oxide synthesis in inflammatory macrophages, its broader anti-inflammatory capabilities were soon recognized.[4] The principal mechanisms of action identified to date include the inhibition of p38 MAP kinase (MAPK) activation and the modulation of Toll-like receptor (TLR) signaling.[1][4][5]

A significant aspect of this compound's function is its ability to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][6][7] This suppression of cytokine synthesis is a central element of its therapeutic potential in a variety of inflammatory and autoimmune disorders.[1][5]

More recent findings have also suggested that this compound may act by stimulating the vagus nerve, which in turn down-regulates inflammatory pathways through the cholinergic anti-inflammatory pathway.[4]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data on this compound's inhibitory activities from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Target | IC50 Value | Cell/System Type | Reference |

| TLR4 Signaling | ≈0.3 µM | Rat IEC-6 intestinal epithelioid cells | [1][2][5] |

| gp96 ATPase Activity | ≈0.2-0.4 µM | In vitro assay | [1][5][8] |

| TNF-α, IL-1β, IL-6 Production | ≈20–50 nM | LPS-stimulated murine macrophages | [2] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosage Regimen | Key Findings | Reference |

| Mice (Lethal Endotoxemia) | 1–5 mg/kg (IV) | Reduced serum TNF-α levels by 70–90% and improved survival rates. | [2] |

| Rats (Experimental Colitis) | 2.5 mg/kg/day | Markedly decreased colonic myeloperoxidase activity and histologic inflammation. | [2] |

| Obese Zucker Rats | 5 mg/kg (IP, daily for 2 weeks) | Ameliorated endothelial dysfunction. | [1] |

| GL261 Tumor-bearing Animals | 6 mg/kg/day (Intracranially for 1 week) | Inhibited glioblastoma cell invasion. | [1] |

Key Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are intrinsically linked to its ability to interfere with critical intracellular signaling cascades that regulate inflammation.

A primary mechanism of this compound is the inhibition of p38 MAPK activation.[1][4] The p38 MAPK pathway is a crucial signaling cascade that responds to cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines.[9][10] By preventing the phosphorylation and activation of p38 MAPK, this compound effectively down-regulates the expression of genes encoding for TNF-α, IL-1β, and other inflammatory mediators.[1]

Caption: this compound inhibits the p38 MAPK signaling pathway.

This compound has been shown to desensitize TLR signaling, with a notable effect on TLR4.[1][5] This is achieved by targeting gp96, an endoplasmic reticulum-localized chaperone protein of the HSP90 family that is essential for the proper folding and trafficking of TLRs.[5][8] this compound inhibits the ATP-binding and ATPase activities of gp96.[1][5][8] This disruption of gp96 function leads to impaired TLR biogenesis and reduced cell surface expression, thereby dampening the cellular response to TLR ligands like lipopolysaccharide (LPS).[5]

Caption: this compound's inhibition of gp96 disrupts TLR signaling.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments that have elucidated the immunomodulatory effects of this compound.

This protocol is designed to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with LPS.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 100 ng/mL).

-

Cytokine Measurement: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

Data Analysis: The percentage of cytokine inhibition at each this compound concentration is calculated relative to the LPS-only control. The IC50 value is determined by plotting the inhibition curve.

-

Cell Viability: A parallel assay, such as the MTT colorimetric assay, is performed to ensure that the observed decrease in cytokine production is not due to cytotoxicity of the compound.[6]

Caption: Experimental workflow for in vitro cytokine inhibition assay.

This protocol assesses the effect of this compound on the activation of p38 MAPK in response to an inflammatory stimulus.

-

Cell Culture and Treatment: Cells (e.g., rat IEC-6 intestinal epithelioid cells) are cultured to confluence.[5] They are then pre-treated with this compound (e.g., 10 µM) for a short duration (e.g., 15 minutes) followed by stimulation with LPS (e.g., 100 ng/mL) for a brief period (e.g., 15 minutes).[5]

-

Protein Extraction: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting: Total protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p38 MAPK (p-p38). A separate blot or subsequent probing of the same blot with an antibody for total p38 MAPK is used as a loading control.

-

Visualization and Quantification: The bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-p38 band is normalized to the total p38 band to determine the relative level of p38 MAPK activation.

Caption: Workflow for assessing p38 MAPK phosphorylation.

Clinical and Preclinical Significance